

Structural Elucidation & Validation of 5-Nitroquinoline Derivatives: A Multi-Dimensional Analytical Framework

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>Ethyl 2-(5-nitroquinolin-6-yl)acetate</i> |
| CAS No.: | 1260683-11-1 |
| Cat. No.: | B2981357 |

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Executive Summary

The 5-nitroquinoline scaffold represents a critical pharmacophore in modern medicinal chemistry, exhibiting potent activity in antimicrobial (DNA gyrase inhibition) and oncological (topoisomerase targeting) pathways. However, the structural analysis of these derivatives is frequently complicated by regioisomerism—specifically the competitive formation of 8-nitroquinoline during nitration—and the electronic perturbations introduced by the nitro group.

This technical guide establishes a rigorous, self-validating analytical workflow for the structural confirmation of 5-nitroquinoline derivatives. By integrating high-field NMR, single-crystal X-ray diffraction, and Density Functional Theory (DFT) validation, we define a standard for absolute structural certainty required for IND-enabling studies.

Synthesis & The Purity Mandate

Before advanced characterization, the integrity of the sample must be established. The nitration of quinoline (using $\text{HNO}_3/\text{H}_2\text{SO}_4$) is an electrophilic aromatic substitution that yields a mixture of 5-nitroquinoline and 8-nitroquinoline (approx. 1:1 ratio) due to the deactivation of the pyridine ring and the directing effects on the benzenoid ring.

Critical Protocol:

- Separation: Regioisomers must be separated via column chromatography (Silica gel, EtOAc/Hexane gradient).[1] 5-nitroquinoline typically elutes differently due to dipole moment variations compared to the 8-nitro isomer.[1]
- Purity Check: A purity threshold of >98% (HPLC, $\lambda = 254 \text{ nm}$) is mandatory before NMR analysis to prevent signal convolution.

Spectroscopic Characterization: The Core Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 5-nitro group acts as a strong electron-withdrawing group (EWG), inducing significant downfield shifts (deshielding) on the benzenoid ring protons and carbons.

^1H NMR Diagnostic Markers (DMSO-

, 400+ MHz)

The assignment of the 5-nitroquinoline scaffold relies on identifying the specific coupling patterns and the "peri-effect."

| Proton Position | Multiplicity | Approx. Shift (ppm) | Structural Insight / Causality |
|-----------------|--------------|---------------------|--|
| H-6 | Doublet (d) | 8.40 – 8.60 | Ortho-deshielding: Directly adjacent to the 5-NO group.[1] Exhibits strong paramagnetic deshielding.[1] |
| H-4 | Doublet (d) | 8.80 – 9.00 | Peri-effect: The H-4 proton (pyridine ring) is spatially proximate to the 5-NO oxygen lone pairs, causing significant Van der Waals deshielding. |
| H-8 | Doublet (d) | 8.20 – 8.35 | Para-deshielding: Electron withdrawal via resonance affects the para position relative to the nitro group. |
| H-7 | Triplet (t) | 7.80 – 8.00 | Meta-position: Least affected by the nitro group's resonance, appearing as a pseudo-triplet (Hz). |
| H-2, H-3 | m / dd | 7.60 – 9.10 | Typical pyridine ring system shifts; H-2 is most downfield due to |

the adjacent nitrogen
(N-1).

Isomer Differentiation (5-Nitro vs. 8-Nitro):

- 5-Nitro: H-4 is significantly downfield due to the peri-effect.^[1]
- 8-Nitro: H-7 (ortho to NO

) and H-2 (peri to N-1) are the diagnostic downfield signals. The symmetry of the substitution pattern in the benzenoid ring differs (H-5/H-6/H-7 vs H-6/H-7/H-8).

C NMR & 2D Correlation

- C-5 (Ipso): The carbon bearing the nitro group appears typically between 145–150 ppm but is often weak due to long relaxation times (quaternary C).
- HMBC (Heteronuclear Multiple Bond Correlation): Crucial for connecting the pyridine ring protons (H-4) to the benzenoid carbons (C-5 or C-8a), confirming the fusion point and substitution site.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" validation of the functional groups.

- (NO₂): Strong band at 1510–1540 cm⁻¹.
- (NO): Strong band at 1330–1360 cm⁻¹.
- C-H Out-of-Plane Bending: The pattern in the fingerprint region (700–900 cm⁻¹)

) distinguishes the substitution. 5-nitroquinoline (1,2,3-trisubstituted benzene ring pattern) shows specific bending modes distinct from the 8-nitro isomer.

Mass Spectrometry (HRMS)

- Ionization: ESI+ (Electrospray Ionization) typically yields

.[\[1\]](#)

- Fragmentation:

- Loss of NO

: A characteristic neutral loss of 46 Da (

).

- Loss of NO: A loss of 30 Da, often followed by CO loss, characteristic of nitroaromatics rearranging to nitrite esters prior to fragmentation.

Solid-State Validation: X-Ray Crystallography

Single-crystal XRD is the absolute method for determining regioisomerism and solid-state conformation.[\[1\]](#)

- Crystal Growth: Slow evaporation from ethanol/acetonitrile mixtures often yields suitable monoclinic or triclinic crystals.[\[1\]](#)

- Key Structural Features:

- Torsion Angle: The nitro group is typically coplanar with the quinoline ring (

) to maximize resonance, unless bulky substituents at C-4 or C-6 induce steric twist.

- Intermolecular Interactions: Look for

-

stacking between quinoline planes (centroid-centroid distance $\sim 3.5\text{--}3.8$ Å) and weak C-H

O hydrogen bonds involving the nitro oxygen atoms.

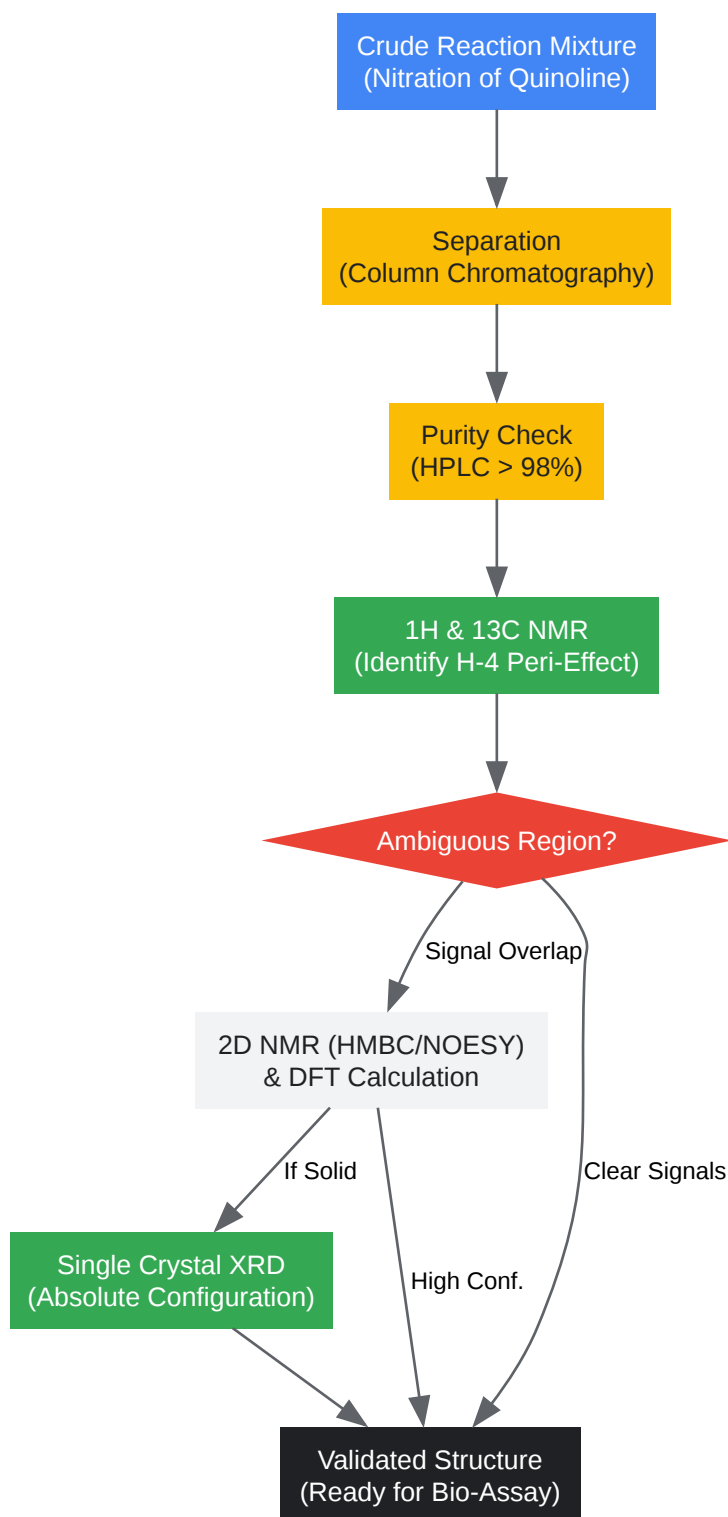
Computational Validation (DFT)

To validate experimental assignments, Density Functional Theory (DFT) calculations are employed.^{[2][3]}

- Methodology: Geometry optimization using B3LYP/6-311G(d,p) in the gas phase or solvent model (PCM).
- Application:
 - Energy Comparison: Calculate relative energies of 5-nitro vs. 8-nitro isomers. (5-nitro is often thermodynamically distinct).
 - GIAO-NMR: Calculate magnetic shielding tensors to predict chemical shifts. A correlation coefficient () > 0.99 between Experimental and Calculated shifts confirms the structure.

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for structurally validating a 5-nitroquinoline derivative.

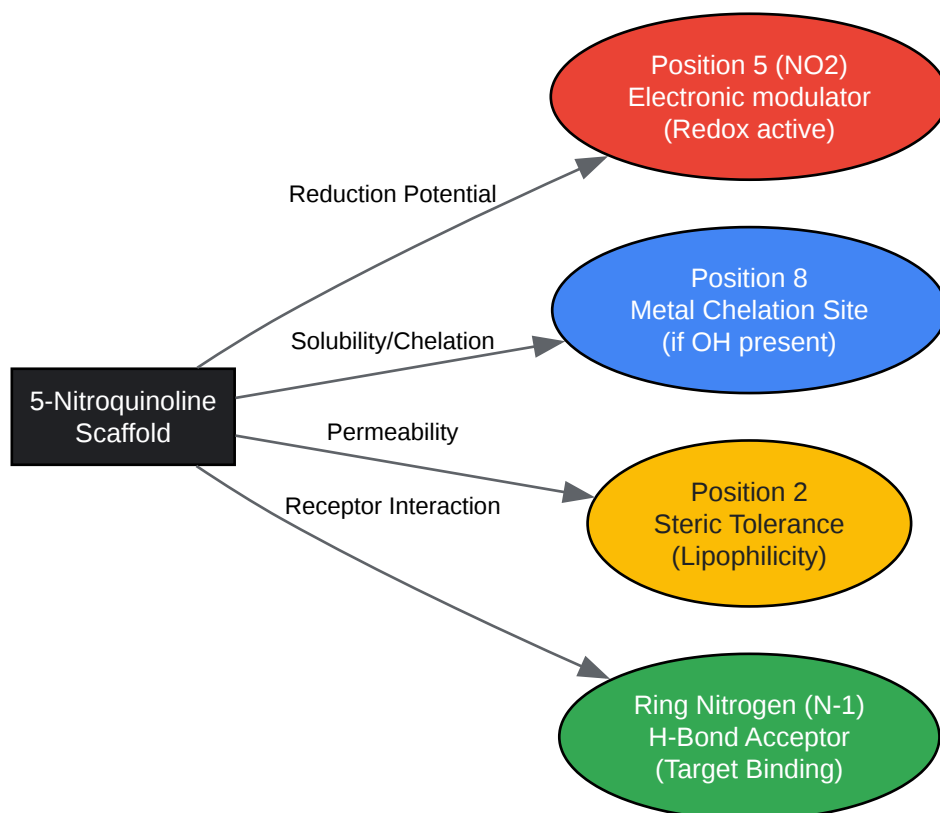


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Figure 1: The "4-Step Validation Workflow" ensuring structural integrity from synthesis to biological screening.

Structure-Activity Relationship (SAR) Logic

Understanding the structure allows for rational drug design.[1] The 5-nitroquinoline scaffold serves as a template where specific zones modulate biological properties.[1]



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Figure 2: SAR Map of 5-Nitroquinoline. The 5-NO₂ group is critical for redox-mediated toxicity (e.g., against bacteria), while N-1 and C-8 modulate binding affinity.

Experimental Protocol: Characterization of 5-Nitroquinoline

Objective: Confirm the identity of Lot #QN-005 synthesized via mixed-acid nitration.

- Sample Preparation: Dissolve 10 mg of purified compound in 0.6 mL DMSO-
. Ensure solution is clear (filter if necessary).

- Acquisition:
 - Run
H NMR (16 scans, 1s relaxation delay).
 - Run
C{1H} NMR (1024 scans, 2s relaxation delay).
 - Run COSY (to track H-H coupling) and HSQC (to assign C-H pairs).
- Data Analysis:
 - Reference DMSO residual peak to 2.50 ppm.[1]
 - Locate the H-4 doublet.[1] If it appears >8.8 ppm, it supports 5-substitution (peri-effect).
 - Locate the H-6 doublet.[1] If it appears >8.4 ppm with
Hz (ortho coupling to H-7), it confirms the position adjacent to NO
.
- Reporting: Tabulate shifts, multiplicities, and coupling constants. Compare with literature values [1].

References

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